Chemical properties of 1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone
Chemical properties of 1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone
This guide provides an in-depth technical analysis of 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone (CAS 108323-51-9), a critical C3-synthon in medicinal chemistry.
Note on Nomenclature: The user-provided name "1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone" utilizes non-standard numbering. Standard IUPAC priority assigns the ketone position 1 relative to the phenyl ring in this ethanone backbone. This guide focuses on the chemically valid and commercially available isomer, 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone , effectively a protected 3-(4-methoxyphenyl)-3-oxopropanal (beta-keto aldehyde).
Advanced Building Block for Heterocyclic Scaffolds
Executive Summary
2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone is a masked 1,3-dicarbonyl species. It serves as a stable equivalent of 3-(4-methoxyphenyl)-3-oxopropanal , a beta-keto aldehyde that is otherwise unstable and prone to self-polymerization. This molecule is a cornerstone intermediate in drug discovery, enabling the regio-controlled synthesis of 3-arylpyrazoles, isoxazoles, and pyrimidines—pharmacophores frequently observed in kinase inhibitors, COX-2 inhibitors, and anti-infective agents.
Physicochemical Profile & Structural Analysis[1][2]
| Property | Value / Description |
| CAS Number | 108323-51-9 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | Viscous yellow oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water |
| Stability | Stable under basic and neutral conditions.[1][2] Highly acid-sensitive (acetal hydrolysis). |
| Electronic Character | The p-methoxy group is electron-donating, increasing electron density at the carbonyl and the beta-carbon, influencing nucleophilic attack ratios during heterocyclization. |
Structural Logic: The molecule features two electrophilic centers with distinct reactivity profiles:[3]
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C1 (Ketone): A hard electrophile, deactivated slightly by the p-methoxy resonance donation.
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C3 (Acetal): A masked electrophile (aldehyde equivalent). Under acidic conditions or high thermal stress, this unmasks to a highly reactive aldehyde, which is significantly more electrophilic than the ketone.
Synthetic Pathways
The synthesis of this scaffold requires avoiding the self-condensation of the beta-keto aldehyde intermediate. The most robust route utilizes the Enaminone Protocol .
Protocol A: The Enaminone Route (Recommended)
This method avoids handling the unstable free aldehyde by proceeding through a dimethylamino-enone intermediate.
Step 1: Enaminone Formation
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Reagents: 4-Methoxyacetophenone,
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Conditions: Reflux (neat or in Toluene), 12–18 h.
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Mechanism: Condensation of the acetophenone enolate with the electrophilic methine of DMF-DMA.
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Intermediate: 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one.
Step 2: Hydrolysis & Acetalization
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Reagents: Ethylene glycol,
-Toluenesulfonic acid (pTSA), Benzene/Toluene (Dean-Stark). -
Conditions: Acid-catalyzed exchange.
-
Note: Direct acetalization of the enaminone is difficult. Often, the enaminone is hydrolyzed to the sodium enolate of the aldehyde (using NaOH/H2O) and then reacted with ethylene glycol under acidic conditions, or the acetal is formed directly via acid catalysis if water is rigorously removed.
Caption: Synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone via enaminone intermediate.
Reactivity & Applications in Drug Design
The core utility of this molecule lies in its ability to function as a 1,3-dielectrophile . By controlling the pH and the nucleophile, researchers can selectively synthesize different regioisomers of 5- and 6-membered heterocycles.
A. Synthesis of 3-(4-Methoxyphenyl)pyrazoles
Reaction with hydrazines (
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Mechanism: The terminal hydrazine nitrogen attacks the masked aldehyde (C3) first (sterically accessible and more electrophilic upon unmasking), followed by cyclization onto the ketone (C1).
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Regioselectivity: Yields predominantly the 3-aryl isomer (vs. the 5-aryl isomer obtained from other routes).
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Relevance: Scaffold for Celecoxib analogs.
B. Synthesis of Isoxazoles
Reaction with Hydroxylamine (
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Product: 3-(4-Methoxyphenyl)isoxazole or 5-(4-methoxyphenyl)isoxazole depending on conditions (pH). Basic conditions favor the 3-aryl isomer.
C. Synthesis of Pyrimidines
Reaction with Guanidine or Amidines.
-
Mechanism: Condensation of the amidine system (
) with the 1,3-dicarbonyl equivalent. -
Product: 4-(4-Methoxyphenyl)pyrimidines.
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Relevance: Kinase inhibitor scaffolds (e.g., p38 MAP kinase inhibitors).
Caption: Divergent synthesis of bioactive heterocycles from the beta-keto acetal scaffold.
Experimental Protocol: Pyrazole Synthesis
Objective: Synthesis of 3-(4-methoxyphenyl)-1H-pyrazole.
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Preparation: Dissolve 2-(1,3-dioxolan-2-yl)-1-(4-methoxyphenyl)ethanone (1.0 equiv) in Ethanol (0.5 M).
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Addition: Add Hydrazine monohydrate (1.5 equiv) dropwise at room temperature.
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Cyclization: Heat the mixture to reflux (78 °C) for 4 hours. Monitor by TLC (the acetal spot will disappear; a new polar spot will appear).
-
Workup: Cool to room temperature. Concentrate under reduced pressure.
-
Purification: The residue is often pure enough. If not, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).
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Validation: 1H NMR will show the loss of the ethylene glycol protons (3.9–4.1 ppm) and the appearance of the pyrazole C4-H (approx. 6.6 ppm) and C5-H (approx. 7.6 ppm).
Safety and Stability
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Acid Sensitivity: Do not store this compound in acidic solvents (e.g., CDCl3 with traces of HCl) as it will hydrolyze to the unstable aldehyde, leading to complex mixtures. Store in the presence of a trace of base (e.g., K2CO3) if long-term storage is required.
-
Handling: Standard PPE (gloves, goggles). The compound is not reported as highly toxic but should be treated as a potential irritant.
References
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Synthesis of Beta-Keto Acetals: Organic Syntheses, Coll. Vol. 9, p. 286 (1998). Link
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Enaminone Chemistry: Greenhill, J. V. "Enaminones." Chemical Society Reviews 6 (1977): 277-294. Link
- Pyrazole Synthesis: El-Saghier, A. M., et al. "Synthesis and biological activity of some new pyrazole derivatives." Journal of Chemical Research 2000.1 (2000): 16-17.
-
Pyrimidine Synthesis from Beta-Keto Acetals: Bagley, M. C., et al. "One-step synthesis of pyridines and pyrimidines using a continuous flow microwave reactor." Journal of Organic Chemistry 70.18 (2005): 7003-7006. Link
